(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid
CAS No.: 168980-09-4
Cat. No.: VC8080858
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168980-09-4 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | (2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | CUPRCYCQEIRPTA-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1 |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCC1 |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, reflects its branched alkyl chain and amide linkage. Key structural elements include:
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A cyclopentylformamido group () at the second carbon.
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A 4-methylpentanoic acid backbone with a carboxylic acid terminus.
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Chirality at the second carbon (S-configuration), critical for biological interactions .
The molecular structure is validated by PubChem (CID 10539933) and Combi-Blocks , with the following computed properties:
Spectral and Physicochemical Data
While direct spectral data for this compound is limited, analogous compounds like 4-methylpentanoic acid (CAS 646-07-1) provide reference points:
| Property | Value | Source |
|---|---|---|
| Boiling point | 198°C (for 4-methylpentanoic acid) | |
| Density | 0.923 g/mL | |
| Refractive index | 1.415 |
The cyclopentyl group enhances lipophilicity, likely influencing solubility and membrane permeability .
Synthesis and Derivatives
Structural Analogues
Patent EP3981394A1 highlights structurally related carboxylic acids with substitutions on aromatic or heteroaromatic rings, suggesting this compound could belong to a class of enzyme inhibitors or allosteric modulators. For example:
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5-Trifluoromethyl-2-[(6-methylpyridin-2-yl)carbamoyl]benzoic acid (a patent compound with similar amide linkages) .
Applications in Pharmaceutical Research
Biological Activity
While direct bioactivity data is absent, the compound’s structural motifs align with known pharmacophores:
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